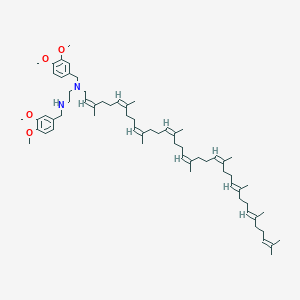
Sdb-ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sdb-ethylenediamine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mécanisme D'action
The mechanism of action of Sdb-ethylenediamine is related to its fluorescence properties. When exposed to certain analytes, Sdb-ethylenediamine undergoes a change in fluorescence intensity or wavelength. This change can be measured and used to detect the presence of the analyte.
Effets Biochimiques Et Physiologiques
Sdb-ethylenediamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic, making it a safe compound to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sdb-ethylenediamine in laboratory experiments is its excellent fluorescence properties. It can be used to detect and measure various analytes, making it a useful tool in many scientific fields. However, one of the limitations of using Sdb-ethylenediamine is its relatively high cost compared to other fluorescent compounds.
Orientations Futures
There are several future directions for research on Sdb-ethylenediamine. One potential area of research is in the development of new fluorescence-based sensors using Sdb-ethylenediamine. Another area of research is in the study of its biochemical and physiological effects. Further research is needed to fully understand the potential applications of Sdb-ethylenediamine in scientific research.
Conclusion:
In conclusion, Sdb-ethylenediamine is a unique chemical compound that has gained significant attention in scientific research. Its excellent fluorescence properties make it a useful tool in many scientific fields, and its potential applications are still being explored. Further research is needed to fully understand the potential of Sdb-ethylenediamine in scientific research.
Méthodes De Synthèse
Sdb-ethylenediamine is synthesized through a reaction between ethylenediamine and sodium bisulfite. This reaction results in the formation of Sdb-ethylenediamine as a white powder. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Sdb-ethylenediamine has been extensively studied for its potential applications in scientific research. One of the most significant applications is in the field of fluorescence sensing. Sdb-ethylenediamine has been shown to have excellent fluorescence properties, making it a useful tool for detecting and measuring various analytes.
Propriétés
Numéro CAS |
103190-36-9 |
|---|---|
Nom du produit |
Sdb-ethylenediamine |
Formule moléculaire |
C65H100N2O4 |
Poids moléculaire |
973.5 g/mol |
Nom IUPAC |
N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C65H100N2O4/c1-51(2)23-15-24-52(3)25-16-26-53(4)27-17-28-54(5)29-18-30-55(6)31-19-32-56(7)33-20-34-57(8)35-21-36-58(9)37-22-38-59(10)43-45-67(50-61-40-42-63(69-12)65(48-61)71-14)46-44-66-49-60-39-41-62(68-11)64(47-60)70-13/h23,25,27,29,31,33,35,37,39-43,47-48,66H,15-22,24,26,28,30,32,34,36,38,44-46,49-50H2,1-14H3/b52-25+,53-27+,54-29-,55-31-,56-33-,57-35-,58-37-,59-43- |
Clé InChI |
RFCLMDXUHUITAX-NIVWQRAISA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)C)C)C)C)C)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)C)C)C)C)C)C)C)C)C |
Synonymes |
N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine SDB-ethylenediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






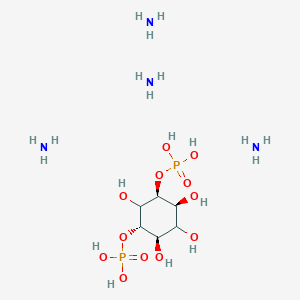
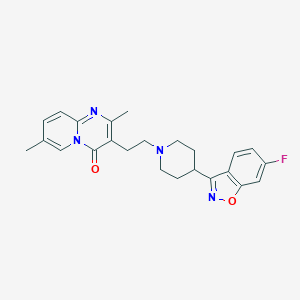



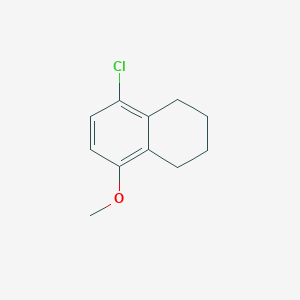
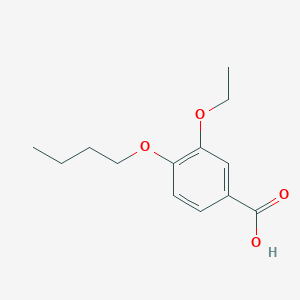
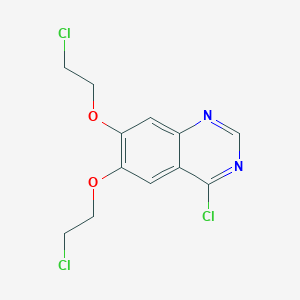

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)